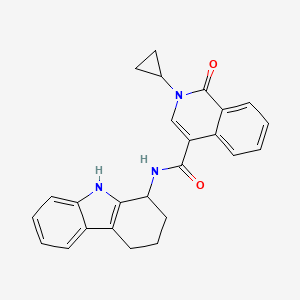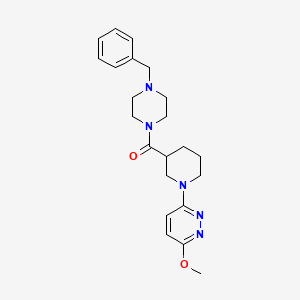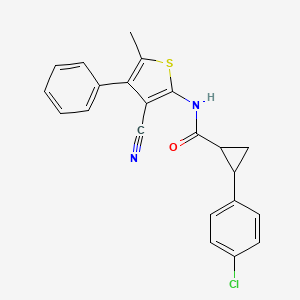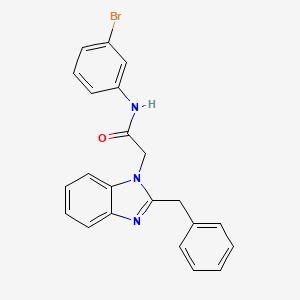![molecular formula C19H24N6O2 B10979854 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B10979854.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C21H26N6O2 .
- The compound’s name reflects its functional groups: an indole ring, a tetrazole ring, and an amide group.
- Indole derivatives often exhibit diverse biological activities due to their structural versatility.
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: is a compound with a complex structure, combining elements from both indole and tetrazole families.
Preparation Methods
- Synthetic Routes :
- One synthetic route involves the reaction of 2-(5-methoxy-1H-indol-3-yl)ethanamine (precursor) with 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid chloride .
- The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
- Reaction Conditions :
- Solvents: Acetonitrile, methanol, or dichloromethane.
- Reagents: Potassium carbonate, acetyl chloride, sodium nitrite, and hydrochloric acid.
- Temperatures: Varying from room temperature to elevated temperatures (e.g., 58–60°C).
- Industrial Production :
- Industrial-scale production may involve modifications of the laboratory synthesis, optimizing yields and scalability.
Chemical Reactions Analysis
- Reactions :
- N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various reactions:
- Nucleophilic substitutions.
- Acid-base reactions.
- Oxidations and reductions.
- N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various reactions:
- Common Reagents and Conditions :
- Nucleophilic substitution: Use of acetyl chloride or other acylating agents.
- Acid-base reactions: Hydrochloric acid, sodium hydroxide.
- Oxidations: Oxidizing agents like potassium permanganate.
- Reductions: Reducing agents such as lithium aluminum hydride.
- Major Products :
- The main product is the target compound itself.
Scientific Research Applications
- Chemistry :
- Structural studies and reactivity investigations.
- Building blocks for more complex molecules.
- Biology and Medicine :
- Potential as a drug candidate due to its indole and tetrazole moieties.
- Investigating its effects on biological pathways (e.g., circadian rhythms, sleep regulation).
- Antioxidant properties.
- Industry :
- Possible applications in pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
- Targets and Pathways :
- Research is ongoing, but potential targets include melatonin receptors, circadian clock proteins, and oxidative stress-related pathways.
- Further studies are needed to elucidate the precise mechanism.
Comparison with Similar Compounds
- Uniqueness :
- The combination of indole and tetrazole rings makes this compound unique.
- Unlike other indole derivatives, it incorporates a tetrazole group.
- Similar Compounds :
- 2-(5-methoxy-1H-indol-3-yl)ethylamine (precursor).
- Other indole-based compounds with similar pharmacophores.
Properties
Molecular Formula |
C19H24N6O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H24N6O2/c1-27-15-5-6-17-16(11-15)14(12-21-17)7-10-20-18(26)19(8-3-2-4-9-19)25-13-22-23-24-25/h5-6,11-13,21H,2-4,7-10H2,1H3,(H,20,26) |
InChI Key |
NRIQAKVAYXJRIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10979778.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10979787.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3,4,5-trifluorophenyl)imidazolidine-2,4-dione](/img/structure/B10979794.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide](/img/structure/B10979796.png)
![3-(4-chlorophenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10979801.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10979802.png)

![methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate](/img/structure/B10979824.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide](/img/structure/B10979831.png)
![N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B10979835.png)
![5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide](/img/structure/B10979849.png)

